![molecular formula C12H22N2O2 B567897 Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1251002-00-2](/img/structure/B567897.png)
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom . The molecular weight of this compound is 226.315 Da .Physical And Chemical Properties Analysis
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a solid substance . It has a molecular weight of 226.315 Da . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds related to tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, are utilized in various industrial and consumer products to prevent oxidative degradation. Research has identified their presence in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and the use of personal care products. Toxicological evaluations suggest potential hepatic toxicity and endocrine-disrupting effects of SPAs. Future studies are encouraged to explore the environmental behavior of novel SPAs, assess co-exposure effects, and develop safer alternatives with reduced environmental impact (Liu & Mabury, 2020).
Decomposition of Oxygenates in Gasoline
The decomposition of methyl tert-butyl ether (MTBE), a related oxygenate, using hydrogen in a cold plasma reactor demonstrates the feasibility of employing radio frequency plasma for environmental remediation. This process effectively converts MTBE into less harmful substances such as methane and ethylene, showcasing a potential application for managing environmental pollution from gasoline additives (Hsieh et al., 2011).
Thermophysical Property Measurements of Ethers
Research on the thermophysical properties of mixtures containing ethers like MTBE highlights their significance in enhancing gasoline's octane rating and reducing exhaust pollution. This comprehensive review supports the development of recommendations for mixture properties, promoting better understanding and applications of such compounds in industrial processes (Marsh et al., 1999).
Synthetic Routes of Bioactive Compounds
Explorations into the synthetic routes of bioactive compounds, including those utilizing tert-butyl groups, offer insights into producing antioxidants, anticancer, and antimicrobial agents. This knowledge contributes to the development of new chemical preparations beneficial across cosmetic, agronomic, and pharmaceutical industries, highlighting the broader applications of tert-butyl-based compounds in scientific research (Dembitsky, 2006).
Safety And Hazards
The safety information for Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.5]nonane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(9-14)6-7-13-12/h13H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWCGDOUHRBEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719144 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
CAS RN |
1251002-00-2 |
Source


|
| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

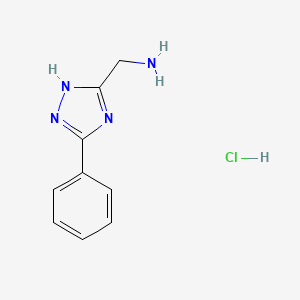
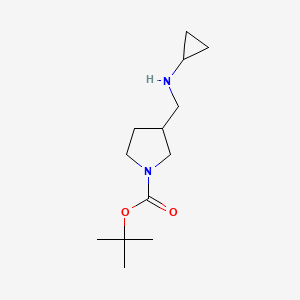


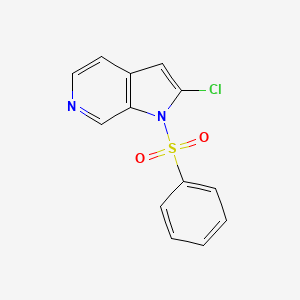
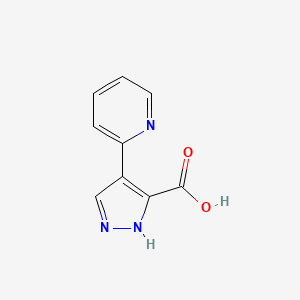
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
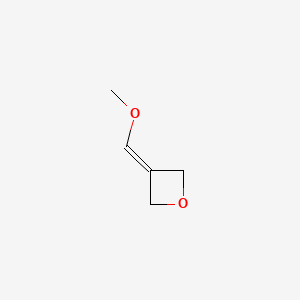

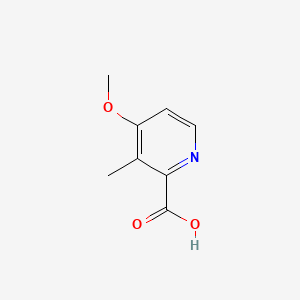
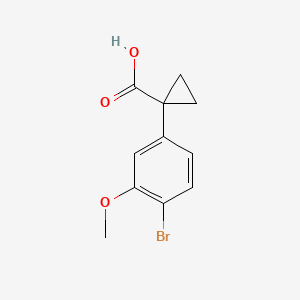
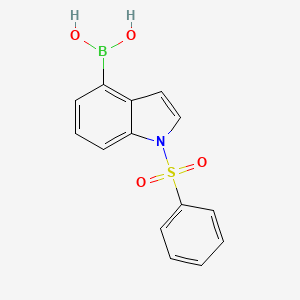
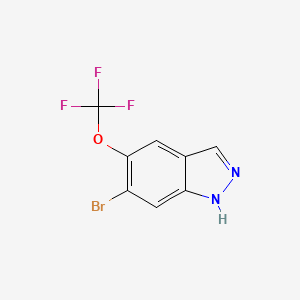
![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)